methanone oxime CAS No. 338749-27-2](/img/structure/B2775967.png)
[2-(4-Methoxyphenyl)cyclopropyl](2-pyridinyl)methanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Decontamination Studies
Research on the efficacy of decontamination and antidotal treatments with oximes, such as [[[(4-aminocarbonyl)-pyridino] methoxy] methyl]-2-[(hydroxyimino)-methyl]-pyridinium dichloride (HI-6), highlights the importance of oxime compounds in counteracting the effects of toxic organophosphates. These studies are crucial for developing treatments for chemical exposure, indicating a potential area of application for oxime-based compounds in medical and environmental decontamination processes (Dragan L. Knez˘ević & V. Tadić, 1994).
Methanotrophs and Methane Oxidation
Research on methanotrophs, bacteria capable of using methane as their sole carbon source, illustrates the diverse biotechnological applications of these organisms, from generating biopolymers to sequestering greenhouse gases. This context might suggest a role for complex organic molecules, possibly including oxime derivatives, in modulating or facilitating such biological processes (PJ Strong, S. Xie, & W. Clarke, 2015).
Organophosphate Poisoning Treatment
Studies on reversible cholinesterase inhibitors as pretreatment for organophosphate exposure highlight the critical role of oxime compounds in enhancing the efficacy of standard therapies. These findings underscore the potential of oxime derivatives in developing new therapeutic agents for organophosphate poisoning (D. Lorke & G. Petroianu, 2018).
Phosphonic Acid Applications
The versatility of phosphonic acid and its derivatives across various fields, including medicinal chemistry and material science, suggests a potential area of interest for exploring the applications of similarly complex organic compounds, such as "2-(4-Methoxyphenyl)cyclopropylmethanone oxime" (C. M. Sevrain, M. Berchel, H. Couthon, & P. Jaffrès, 2017).
Methanol Reforming and Catalysis
Research on methanol reforming highlights the role of catalysts in hydrogen production for fuel cell technology. The exploration of Cu-based catalysts in these processes provides insights into the importance of chemical synthesis and the development of new materials, which could include the synthesis and application of complex oxime derivatives (Siek-Ting Yong, C. Ooi, S. Chai, & X. Wu, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(NZ)-N-[[2-(4-methoxyphenyl)cyclopropyl]-pyridin-2-ylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-12-7-5-11(6-8-12)13-10-14(13)16(18-19)15-4-2-3-9-17-15/h2-9,13-14,19H,10H2,1H3/b18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGRNFVPEVPBEU-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=NO)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CC2/C(=N/O)/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)cyclopropyl](2-pyridinyl)methanone oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B2775884.png)
![(Z)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2775886.png)

![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775889.png)
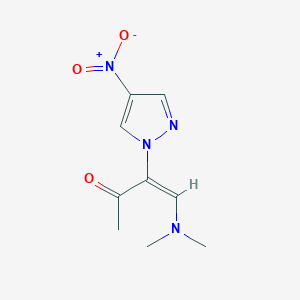
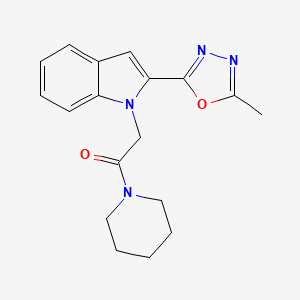

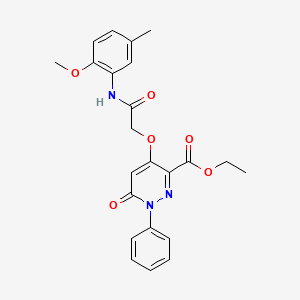
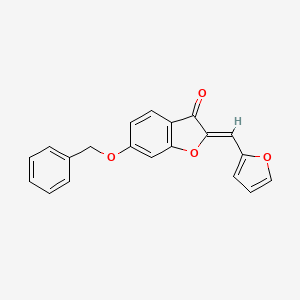
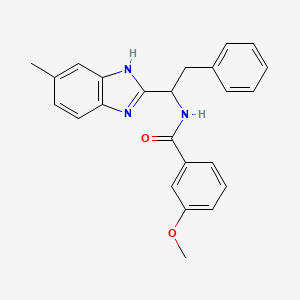
![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2775901.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2775902.png)

